molecular formula C17H26O4S B14648475 4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol CAS No. 52491-99-3

4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol

Cat. No.: B14648475
CAS No.: 52491-99-3
M. Wt: 326.5 g/mol
InChI Key: LHZVSOSGEYSXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol is a chemical compound with the molecular formula C17H26O4S and a molecular weight of 326.451 g/mol . This compound is known for its unique structure, which combines a sulfonic acid group with a cyclopentene ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol typically involves the reaction of 2,2,3-trimethylcyclopent-3-en-1-yl ethanol with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the sulfonic acid group to a sulfonate ester.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, where nucleophiles like amines or alcohols replace the sulfonic acid group, forming sulfonamides or sulfonate esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Sulfonate esters

    Substitution: Sulfonamides, sulfonate esters

Scientific Research Applications

4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the cyclopentene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid: Similar in structure but lacks the cyclopentene ring.

    2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethanol: Similar in structure but lacks the sulfonic acid group.

    (2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: Contains a nitrile group instead of the sulfonic acid group.

Uniqueness

4-Methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol is unique due to the combination of a sulfonic acid group and a cyclopentene ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

52491-99-3

Molecular Formula

C17H26O4S

Molecular Weight

326.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol

InChI

InChI=1S/C10H18O.C7H8O3S/c1-8-4-5-9(6-7-11)10(8,2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,9,11H,5-7H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

LHZVSOSGEYSXQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CCO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.